N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide
Description
N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide is a polyaromatic amide derivative featuring a benzoyl-substituted phenylcarbamoyl group and a 5-chloro-2-nitrobenzamide backbone. The compound’s structure includes multiple functional groups:
- Benzoyl group (C₆H₅CO-) at the 2-position of a 4-methylphenyl ring.
- Carbamoyl linkage (CONH-) bridging two phenyl rings.
- Chloro (Cl) and nitro (NO₂) substituents on the benzamide moiety at positions 5 and 2, respectively.
Properties
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN3O5/c1-17-11-13-24(21(15-17)26(33)18-7-3-2-4-8-18)31-27(34)20-9-5-6-10-23(20)30-28(35)22-16-19(29)12-14-25(22)32(36)37/h2-16H,1H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRXZIVXSDARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Addition of the chlorine atom to the aromatic ring.
Amidation: Formation of the amide bond between the carbamoyl and benzoyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro group to an amine group under reducing conditions.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule:
Key Observations:
Chloro and Nitro Substituents :
- The target compound and the benzoxazolyl-furan derivative () both feature chloro and nitro groups. However, the nitro group’s position differs: the target has it at the 2-position on benzamide, while the benzoxazolyl compound places it on a phenyl ring.
- Chloro in the target (5-position) vs. 4-position in the benzoxazolyl compound () may influence electronic properties and steric interactions.
Aromatic vs. The acetamide derivative () uses a phenoxy-acetamide backbone, offering greater flexibility than the rigid carbamoyl-linked phenyl groups in the target.
Electron-Donating vs. Electron-Withdrawing Groups: The amino group in 2-amino-N-(4-carbamoylphenyl)-5-chlorobenzamide () is electron-donating, contrasting with the nitro group (electron-withdrawing) in the target. This difference could affect solubility, reactivity, and biological interactions.
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
